N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide
Description
N-[5-(6-Methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide is a synthetic small molecule characterized by a 3-methylbutanamide backbone linked to a substituted phenyl ring. The phenyl group is further modified at the 5-position with a 6-methoxypyridazin-3-yl moiety.
Properties
IUPAC Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)9-16(21)18-15-10-13(6-5-12(15)3)14-7-8-17(22-4)20-19-14/h5-8,10-11H,9H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAQJKIJCDGINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-methoxypyridazine with 2-methylphenylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Acylated Sulfamoylphenyl Amides (Compounds 5a–5d)
describes a series of (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d) with varying acyl chain lengths (butyramide to heptanamide). Key differences and similarities include:
Key Observations :
- Chain Length vs. Physicochemical Properties : Longer acyl chains (e.g., hexanamide in 5c) correlate with lower melting points compared to shorter chains (butyramide in 5a), likely due to reduced crystallinity .
- Substituent Impact : The methoxypyridazinyl group in the target compound may enhance hydrophobic interactions or target binding compared to the sulfamoyl group in 5a–5d, which is more polar.
Comparison with Pharmacopeial Butanamide Derivatives (Compounds m, n, o)
lists three stereoisomeric compounds (m, n, o) containing a 3-methylbutanamide group linked to a tetrahydropyrimidinone moiety and a diphenylhexane backbone. These compounds exhibit:
- Structural Complexity : Additional functional groups (e.g., hydroxy, acetamido) and stereochemical diversity compared to the target compound.
- Biological Implications: The tetrahydropyrimidinone group in compounds m–o may confer protease resistance or modulate solubility, whereas the methoxypyridazinyl group in the target compound could influence electron distribution and binding affinity .
Comparison with Herbicide Candidates ()
Contrasting features with the target compound include:
| Parameter | Target Compound | N-(4-Hydroxyphenyl)-3-methylbutanamide |
|---|---|---|
| Phenyl Substituent | 5-(6-Methoxypyridazin-3-yl)-2-methyl | 4-Hydroxy |
| Polarity | Moderate (methoxy and pyridazine) | High (hydroxyl group) |
| Biological Activity | Hypothesized CESA interaction | Confirmed CESA thermal shift |
Biological Activity
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of autotaxin (ATX), an enzyme implicated in various inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C16H20N2O2
- Molecular Weight : 272.35 g/mol
- IUPAC Name : this compound
The primary mechanism of action of this compound involves the inhibition of autotaxin. Autotaxin is responsible for the production of lysophosphatidic acid (LPA), a lipid mediator that plays a crucial role in inflammation and cancer progression. By inhibiting ATX, this compound may reduce LPA levels, thereby mitigating inflammatory responses and potentially offering therapeutic benefits in diseases such as asthma and fibrosis.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that the compound significantly reduces markers of inflammation in animal models, suggesting its potential use in treating inflammatory diseases.
- Antitumor Activity : Preliminary investigations indicate that this compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.
Case Studies
Several case studies have explored the effects of this compound:
- Case Study 1 : A study on a mouse model of asthma demonstrated that administration of the compound led to a significant decrease in airway hyperreactivity and eosinophilic inflammation, highlighting its therapeutic potential in asthma management.
- Case Study 2 : In a cancer model, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups, suggesting its efficacy as an antitumor agent.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with coupling reactions between pyridazine derivatives and substituted phenyl precursors. Key steps include:
- Step 1 : Formation of the pyridazin-3-yl moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 2 : Introduction of the methoxy group at the 6-position of pyridazine using methoxy sources (e.g., methanol or dimethyl sulfate under basic conditions) .
- Step 3 : Amidation of the intermediate with 3-methylbutanoyl chloride in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) .
- Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., palladium catalysts for coupling), and reaction time (monitored via TLC/HPLC) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are used to verify the presence of methoxypyridazine (δ 3.9–4.1 ppm for OCH3) and methylphenyl groups (δ 2.3–2.6 ppm for CH3) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity by quantifying residual solvents or unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z = calculated molecular weight ± 0.5 Da) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
- Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM for 48–72 hours .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in observed vs. predicted biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinase domains). Compare binding energies (∆G) with experimental IC50 values to validate hypotheses .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
- Contradiction Analysis : If experimental IC50 conflicts with docking results, re-evaluate protonation states (e.g., at physiological pH) or solvation effects using molecular dynamics simulations .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG 400/Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the amide moiety, which cleave in physiological conditions .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd(OAc)2) vs. copper catalysts (e.g., CuI) for coupling steps; optimize ligand systems (e.g., XPhos vs. SPhos) .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amidation) to enhance heat/mass transfer and reduce byproducts .
- DoE (Design of Experiments) : Use factorial designs to analyze interactions between temperature, solvent, and stoichiometry .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address conflicting data in biological activity across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited/enhanced enzymes .
- Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling pathway alterations post-treatment .
- Inhibitor Competition Assays : Perform radioligand binding studies (e.g., 3H-labeled ATP) to determine competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
